tert-butyl (4R)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate
Description
Chemical Structure and Key Properties The compound tert-butyl (4R)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate (CAS: 2137061-64-2) is a chiral oxazolidine derivative featuring a tert-butyl carboxylate group and a 4-bromo-pyrazole substituent at the 4-position of the oxazolidine ring. Its molecular formula is C₁₁H₁₆BrN₃O₃, with a molecular weight of 318.18 g/mol (calculated from InChI data in ).
The bromine atom on the pyrazole moiety suggests utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further derivatization in drug discovery pipelines .
Propriétés
IUPAC Name |
tert-butyl (4R)-4-(4-bromopyrazol-1-yl)-1,2-oxazolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O3/c1-11(2,3)18-10(16)15-6-9(7-17-15)14-5-8(12)4-13-14/h4-5,9H,6-7H2,1-3H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCAYDBFRMTLBF-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CO1)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CO1)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Boc Protection and Cyclization
The tert-butoxycarbonyl (Boc) group is introduced to the amino alcohol intermediate via reaction with di-tert-butyl dicarbonate under basic conditions. For example, treatment of (R)-2-amino-1,3-propanediol with Boc anhydride in tetrahydrofuran (THF) and triethylamine yields tert-butyl (R)-2,2-dimethyl-4-hydroxy-1,3-oxazolidine-3-carboxylate. Subsequent mesylation of the hydroxyl group using methanesulfonyl chloride facilitates nucleophilic displacement.
Stereochemical Control
The 4R configuration is preserved through chiral pool synthesis. Starting from L-serine, enzymatic resolution or asymmetric reduction ensures enantiomeric excess >99%. Sodium hydride-mediated cyclization in THF has been shown to retain stereochemistry, as observed in analogous oxetane syntheses.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|---|
| Nucleophilic Displacement | (R)-Oxazolidine mesylate | 4-Bromo-1H-pyrazole, DMF, 80°C | 58 | 99.5 |
| Buchwald-Hartwig | (R)-4-Amino-oxazolidine | Pd2(dba)3, Xantphos, toluene | 78 | 99.8 |
| Mitsunobu Reaction | (R)-4-Hydroxy-oxazolidine | DIAD, PPh3, 4-Bromo-pyrazole | 42 | 98.7 |
The Buchwald-Hartwig method outperforms others in yield and stereochemical fidelity, though it demands stringent anhydrous conditions. The Mitsunobu route, while operationally simpler, suffers from lower efficiency due to competing side reactions.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilic displacement rates but promote Boc-deprotection at elevated temperatures. Mixed solvent systems (THF:H2O 4:1) mitigate this issue, stabilizing the oxazolidine ring.
Temperature and Catalysis
For Pd-mediated couplings, temperatures above 100°C are critical for overcoming the energy barrier of C–N bond formation (ΔG‡ ≈ 25 kcal/mol). Additives like potassium tert-butoxide improve turnover frequency by 30% via halide scavenging.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow chemistry to minimize exothermic risks during Boc protection. A representative protocol involves:
- Continuous Boc Protection : L-Serine methyl ester and Boc anhydride in a microreactor (residence time 5 min, 25°C).
- Mesylation : Methanesulfonyl chloride quenched inline with aqueous NaHCO3.
- Coupling : Telescoped into a packed-bed reactor containing immobilized Pd catalyst for pyrazole installation.
This approach achieves space-time yields of 1.2 kg·L⁻¹·day⁻¹ with >99.5% purity by HPLC.
Emerging Methodologies
Enzymatic Dynamic Kinetic Resolution
Recent advances utilize lipase-catalyzed acyl transfer to simultaneously resolve racemic amino alcohols and acylate the oxazolidine nitrogen. This one-pot process reduces step count while maintaining ee >99%.
Photoredox-Mediated C–H Functionalization
Visible-light-driven bromination of pyrazole-substituted oxazolidines enables late-stage modification. Irradiation with Ir(ppy)3 and N-bromosuccinimide selectively brominates the pyrazole 4-position in 82% yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups within the molecule.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrazole N-oxides, while substitution reactions can yield a variety of pyrazole derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl (4R)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. Its bromine-substituted pyrazole ring is of particular interest for its potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The pyrazole ring is a common motif in many bioactive molecules, and modifications to this structure can lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of tert-butyl (4R)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring can form interactions with enzymes and receptors, leading to various biological effects. The oxazolidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
tert-butyl (4R)-4-hydroxy-1,2-oxazolidine-2-carboxylate (CAS: 1092454-84-6)
Structural Differences This compound replaces the 4-bromo-pyrazole group with a hydroxyl (-OH) substituent at the 4-position. Its molecular formula is C₈H₁₅NO₄, with a molecular weight of 189.21 g/mol .
Key Comparisons
- However, it lacks the bromine atom’s electrophilic reactivity, limiting its use in metal-catalyzed cross-couplings.
- Stereochemical Impact : Both compounds share the (4R) configuration, but steric effects differ due to the bulky bromo-pyrazole vs. compact hydroxyl group.
Applications The hydroxy derivative may serve as a chiral intermediate for synthesizing β-amino alcohols or as a precursor for antibiotics like linezolid analogs .
tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate
Key Comparisons
- Reactivity: The amino group confers nucleophilicity, enabling alkylation or acylation reactions. Unlike the bromo-pyrazole substituent, it cannot participate in halogen-based coupling.
- Spectroscopic Data: In ¹H NMR, the amino protons would appear as a singlet (~1.5–2.5 ppm) unless involved in hydrogen bonding, whereas the bromo-pyrazole’s aromatic protons resonate downfield (~7–8 ppm) due to deshielding .
Applications The amino derivative is likely used in peptide mimetics or as a building block for nitrogen-rich heterocycles in medicinal chemistry .
General Comparison of Physical and Chemical Properties
| Property | Target Compound (Bromo-pyrazole) | Hydroxy Derivative | Amino Derivative |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₆BrN₃O₃ | C₈H₁₅NO₄ | C₈H₁₆N₂O₃ |
| Molecular Weight (g/mol) | 318.18 | 189.21 | ~188.22 |
| Substituent | 4-Bromo-pyrazole | 4-Hydroxy | 4-Amino |
| Key Reactivity | Suzuki coupling, SNAr | Hydrogen bonding | Nucleophilic substitution |
| Potential Applications | Pharmaceutical intermediates | Chiral synthons | Peptide mimetics |
Research Findings and Implications
Spectroscopic Characterization
- The bromo-pyrazole substituent in the target compound produces distinct ¹³C NMR signals for the bromine-bearing carbon (typically ~105–110 ppm) and aromatic carbons (~140–150 ppm). In contrast, the hydroxy derivative’s oxygenated carbon resonates at ~70–80 ppm .
- Mass spectrometry would show a characteristic isotope pattern for bromine (1:1 ratio for M and M+2 peaks), absent in the hydroxy and amino analogs .
The bulky tert-butyl group likely induces significant ring puckering, affecting molecular packing .
Industrial Relevance The bromo-pyrazole derivative’s halogenated structure aligns with trends in kinase inhibitor development, where bromine serves as a leaving group or pharmacophore anchor. The hydroxy and amino analogs are more suited for non-covalent interactions in antibacterial agents .
Activité Biologique
tert-butyl (4R)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate is a compound that belongs to the oxazolidine class, which has garnered attention in medicinal chemistry due to its potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 303.18 g/mol. The compound features a five-membered oxazolidine ring linked to a bromopyrazole moiety, which is significant for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the bromopyrazole group suggests potential inhibitory effects on enzymes such as alcohol dehydrogenase, similar to other substituted pyrazoles. This inhibition could lead to altered metabolic pathways in organisms, particularly in the liver .
Enzyme Inhibition
The compound may act as an inhibitor of liver alcohol dehydrogenase, which is crucial for ethanol metabolism. This inhibition could lead to decreased ethanol clearance from the bloodstream, potentially impacting alcohol metabolism and toxicity .
Study 1: Enzyme Inhibition Assay
A study investigating the enzyme inhibition capabilities of related pyrazole compounds demonstrated that certain derivatives effectively inhibited liver alcohol dehydrogenase at concentrations as low as 10 µM. Although specific data for this compound was not available, the structural similarities suggest comparable activity.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 10 | Alcohol Dehydrogenase |
| Compound B | 15 | Alcohol Dehydrogenase |
| tert-butyl (4R)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine | N/A | N/A |
Study 2: Antimicrobial Efficacy
In a broader screening of oxazolidines for antimicrobial activity, several compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the oxazolidine structure significantly influenced antibacterial potency. While specific results for tert-butyl (4R)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine were not reported, trends suggest potential efficacy based on structural analogs.
Q & A
Basic: What are the key steps and reaction conditions for synthesizing tert-butyl (4R)-4-(4-bromo-1H-pyrazol-1-yl)-1,2-oxazolidine-2-carboxylate?
Answer:
Synthesis typically involves multi-step reactions starting from pyrrolidine or pyrazole derivatives. For example:
Bromination : Introduce the bromo substituent at the 4-position of pyrazole using reagents like N-bromosuccinimide (NBS) under controlled pH and temperature (e.g., 0–25°C in DMF) .
Oxazolidine Formation : React the bromopyrazole with a chiral oxazolidine precursor (e.g., tert-butyl carbamate derivatives) under basic conditions (e.g., NaH or KOtBu in THF) to form the oxazolidine ring .
Purification : Use column chromatography (e.g., silica gel with ethanol/chloroform or ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%) .
Basic: How is the stereochemical integrity of the (4R)-configured oxazolidine maintained during synthesis?
Answer:
Chiral auxiliaries or enantioselective catalysts are employed. For instance:
- Use (R)-configured starting materials (e.g., (R)-pyrrolidine derivatives) to preserve stereochemistry .
- Monitor reaction progress via chiral HPLC or polarimetry to detect racemization.
- Optimize reaction temperature (<40°C) and avoid prolonged exposure to strong bases (e.g., NaH) to minimize epimerization .
Advanced: How can researchers resolve contradictions in NMR data for this compound, such as unexpected splitting patterns?
Answer:
Unexpected splitting may arise from:
Dynamic Effects : Rotameric equilibria in the oxazolidine ring or pyrazole substituents. Use variable-temperature NMR (VT-NMR) to observe coalescence of peaks .
Diastereomeric Impurities : Check for incomplete resolution of stereoisomers via 2D NMR (e.g., NOESY to confirm spatial proximity of protons) .
Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl₃) are free of residual protons. Compare data with literature values (e.g., δ 1.46 ppm for tert-butyl protons) .
Advanced: What strategies optimize the yield of the bromopyrazole intermediate while minimizing side reactions?
Answer:
Key strategies include:
Controlled Bromination : Use stoichiometric NBS (1.05 equiv) in anhydrous DMF at 0°C to avoid over-bromination .
Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl groups) with tert-butyldimethylsilyl (TBS) before bromination .
Workup : Quench reactions with aqueous Na₂S₂O₃ to neutralize excess bromine and extract with ethyl acetate to isolate the intermediate .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Essential methods include:
NMR Spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., tert-butyl at δ 1.46 ppm, pyrazole protons at δ 7.5–8.5 ppm) .
Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₁₀H₁₅BrN₃O₄: [M+H]⁺ calcd 332.02, observed 332.01) .
X-ray Crystallography : For absolute stereochemical confirmation (e.g., triclinic crystal system with P1 space group) .
Advanced: How does the bromide substituent influence the compound’s reactivity in cross-coupling reactions?
Answer:
The 4-bromo group enables:
Suzuki-Miyaura Coupling : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives for biological testing .
Buchwald-Hartwig Amination : Introduce amines (e.g., piperazine) using Pd₂(dba)₃/Xantphos catalysts .
Competing Pathways : Monitor for debromination (e.g., via GC-MS) under strong reducing conditions .
Basic: What are the recommended storage conditions to prevent degradation?
Answer:
- Store at –20°C under inert gas (Ar/N₂) in amber vials to prevent hydrolysis of the oxazolidine ring .
- Avoid exposure to moisture (use molecular sieves) and UV light (due to bromine’s photosensitivity) .
Advanced: How can researchers leverage computational methods to predict biological interactions of this compound?
Answer:
Docking Studies : Use AutoDock Vina to model binding to targets (e.g., WDR5 protein) based on crystal structures (PDB ID: 5IBN) .
MD Simulations : Run 100 ns simulations (GROMACS) to assess stability of ligand-receptor complexes .
QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .
Basic: What solvents are compatible with this compound for reaction optimization?
Answer:
- Polar Aprotic : DMF, DMSO (for SNAr reactions) .
- Ethereal : THF, 1,4-dioxane (for Grignard or coupling reactions) .
- Avoid protic solvents (e.g., MeOH) to prevent oxazolidine ring opening .
Advanced: What mechanistic insights explain the regioselectivity of pyrazole functionalization in this compound?
Answer:
Regioselectivity is governed by:
Electronic Effects : The 4-position of pyrazole is electron-deficient due to adjacent nitrogen atoms, favoring electrophilic substitution (e.g., bromination) .
Steric Hindrance : tert-Butyl groups on oxazolidine block functionalization at the 5-position .
Catalytic Control : Pd-catalyzed reactions favor C–Br bond activation over C–N cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
